2-oxo-1H-1,6-naphthyridine-7-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H5N3O |
|---|---|
Molecular Weight |
171.16 g/mol |
IUPAC Name |
2-oxo-1H-1,6-naphthyridine-7-carbonitrile |
InChI |
InChI=1S/C9H5N3O/c10-4-7-3-8-6(5-11-7)1-2-9(13)12-8/h1-3,5H,(H,12,13) |
InChI Key |
GCOFTITZZQZNPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC2=C1C=NC(=C2)C#N |
Origin of Product |
United States |
Nomenclature, Structural Features, and Tautomerism of 2 Oxo 1h 1,6 Naphthyridine 7 Carbonitrile
Systematic Nomenclature and Isomeric Considerations
The systematic name for this compound, following IUPAC conventions, is 2-oxo-1H-1,6-naphthyridine-7-carbonitrile . This name precisely describes the molecular architecture: a "1,6-naphthyridine" core, indicating a pyridopyridine structure with nitrogen atoms at positions 1 and 6. The "2-oxo" prefix denotes a carbonyl group at the second position of the ring, and "1H" specifies the location of a hydrogen atom on the nitrogen at position 1. Finally, "7-carbonitrile" indicates a nitrile (-C≡N) group attached to the seventh carbon.
Isomerism in this system is multifaceted. The parent naphthyridine structure itself has several isomers based on the relative positions of the two nitrogen atoms in the fused pyridine (B92270) rings, such as 1,5-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine (B1199556). nih.govacs.orgresearchgate.net Consequently, positional isomers of this compound exist, where the oxo and carbonitrile groups are located at different positions on the alternative naphthyridine scaffolds. Within the 1,6-naphthyridine (B1220473) framework itself, positional isomers can be envisaged where the carbonitrile group is attached to other available carbon atoms, such as C-3, C-4, C-5, or C-8.
Detailed Analysis of the 2-Oxo-1H-1,6-naphthyridine Core Structure
The 2-oxo-1H-1,6-naphthyridine core is a planar, bicyclic heteroaromatic system. The fusion of a pyridin-2-one ring with a pyridine ring creates a unique electronic landscape. The pyridin-2-one moiety is electron-deficient due to the electronegativity of the nitrogen atom and the electron-withdrawing nature of the carbonyl group. This influences the bond lengths and angles within the ring system.
| Property | Description |
|---|---|
| Systematic Name | This compound |
| Core Structure | 1,6-Naphthyridine |
| Key Functional Groups | Oxo (ketone), Carbonitrile (nitrile), Amide (lactam) |
| Molecular Geometry | Planar bicyclic system |
Tautomeric Equilibria and Their Implications in this compound Systems
Tautomerism, the interconversion of structural isomers through the migration of a proton, is a critical aspect of the chemistry of this compound. wikipedia.org These equilibria can significantly affect the compound's physical properties, reactivity, and biological interactions.
Lactam–Lactim Tautomerism
The most prominent tautomeric equilibrium in this molecule is the lactam–lactim tautomerism, characteristic of 2-pyridones and related heterocyclic systems. nih.govresearchgate.netrsc.org The 2-oxo form is a lactam, containing an amide group within the heterocyclic ring. It can exist in equilibrium with its tautomeric form, 2-hydroxy-1,6-naphthyridine-7-carbonitrile, which is a lactim (an enol-imine).
The position of this equilibrium is highly dependent on the surrounding environment, including the solvent and physical state (solid, liquid, or gas). amazonaws.com In aqueous solutions and polar solvents, the lactam form generally predominates due to its larger dipole moment and ability to form hydrogen bonds. amazonaws.com Conversely, in the gas phase or non-polar solvents, the lactim form can be more stable. amazonaws.com The electron-withdrawing nitrile group at C-7 can also influence this equilibrium by affecting the acidity of the N-H proton in the lactam and the O-H proton in the lactim. Studies on analogous 2-pyridone systems have shown that substituents can shift the equilibrium; for example, a 6-chloro substituent on 2-pyridone shifts the equilibrium toward the lactim tautomer. nih.gov
Prototropic Shifts and Their Influence on Molecular Architecture
Prototropic tautomerism refers to the relocation of a hydrogen atom, and it is the fundamental process underlying lactam-lactim tautomerism. wikipedia.orgencyclopedia.pubnih.gov In the context of this compound, this involves the movement of a proton between the nitrogen atom at position 1 and the exocyclic oxygen atom at position 2, accompanied by a rearrangement of the pi-electron system within the rings. nih.gov
This prototropic shift has a profound influence on the molecular architecture. The lactam tautomer features a distinct carbonyl group (C=O) and an N-H bond, making it both a hydrogen bond donor and acceptor. The lactim tautomer, on the other hand, possesses a hydroxyl group (O-H) and a C=N double bond within the ring, altering its hydrogen bonding capabilities and electronic distribution. The ability of the molecule to switch between these forms is crucial for its chemical reactivity, as the two tautomers present different reactive sites for electrophilic and nucleophilic attack. This dynamic behavior is a key feature of the molecular's chemical personality. nih.gov
| Tautomer | Systematic Name | Key Features |
|---|---|---|
| Lactam | This compound | Contains a C=O and N-H group; typically favored in polar solvents. amazonaws.com |
| Lactim | 2-hydroxy-1,6-naphthyridine-7-carbonitrile | Contains an O-H group and C=N bond; can be favored in non-polar environments. amazonaws.com |
Advanced Synthetic Methodologies for 2 Oxo 1h 1,6 Naphthyridine 7 Carbonitrile and Its Analogs
Cyclocondensation Reactions in 1,6-Naphthyridine (B1220473) Annulation
Cyclocondensation reactions are a cornerstone in the synthesis of the 1,6-naphthyridine framework, providing a powerful means to construct the bicyclic ring system in a single or a few steps. These methods often involve the formation of key carbon-carbon and carbon-nitrogen bonds to assemble the final heterocyclic structure.
Multi-Component Reaction Approaches for Naphthyridine Ring Formation
Multi-component reactions (MCRs) have emerged as a highly efficient and atom-economical strategy for the synthesis of complex molecular architectures, including the 1,6-naphthyridine core. These reactions, in which three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, offer significant advantages in terms of operational simplicity and reduction of waste.
One notable MCR approach involves the reaction of an aldehyde, malononitrile (B47326), and a suitable amino-substituted precursor. For instance, a one-pot reaction between aromatic aldehydes, malononitrile, and 4-aminopyridine (B3432731) derivatives can lead to the formation of substituted 1,6-naphthyridines. The reaction typically proceeds through an initial Knoevenagel condensation of the aldehyde and malononitrile, followed by a Michael addition of the aminopyridine and subsequent intramolecular cyclization and aromatization.
A specific example of a multi-component reaction leading to a related, albeit more complex, naphthyridine system is the reaction of 2-oxo-2-arylhydrazonals, aromatic aldehydes, and malononitrile. This reaction, conducted in dioxane in the presence of piperidine (B6355638), yields pyridazino[5,4,3-de] wikipedia.orgresearchgate.netnaphthyridine-7-carbonitrile derivatives in good yields (72-85%). While not a direct synthesis of the target compound, this demonstrates the utility of MCRs in constructing the naphthyridine ring with a C-7 carbonitrile. wikipedia.orgorganic-chemistry.org
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product Type | Yield (%) |
| 2-Oxo-2-arylhydrazonal | Aromatic aldehyde | Malononitrile | Piperidine/Dioxane | Pyridazino[5,4,3-de] wikipedia.orgresearchgate.netnaphthyridine-7-carbonitrile | 72-85 |
Friedländer-type Condensations for Naphthyridine Scaffolds
The Friedländer annulation is a classic and versatile method for the synthesis of quinolines and their aza-analogs, including naphthyridines. nih.gov The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or an ester. umich.edunih.gov This methodology has been successfully applied to the synthesis of various 1,6-naphthyridine derivatives.
In the context of 2-oxo-1,6-naphthyridine synthesis, a modified Friedländer approach can be envisioned. For instance, the reaction of a 4-amino-3-formylpyridin-2(1H)-one with a ketone or an active methylene (B1212753) compound could, in principle, lead to the desired 1,6-naphthyridin-2(1H)-one scaffold. The reaction is typically catalyzed by either acid or base and proceeds through an initial aldol (B89426) or Claisen-type condensation followed by cyclodehydration.
A notable application of a Friedländer-type reaction is the synthesis of fluorinated 1,8-naphthyridines from the reaction of 2-amino-3-trifluoroacetyl-pyridines with terminal alkynes, catalyzed by copper complexes. organic-chemistry.orgnih.gov While this example leads to the 1,8-isomer, it highlights the adaptability of the Friedländer reaction for constructing naphthyridine rings under milder conditions. For the synthesis of 1,6-naphthyridines, 4-amino-3-formylpyridine can be reacted with phosphorus-containing ketones to yield 2-(phosphoryl)alkyl-substituted 1,6-naphthyridines. nsf.gov
Pyridine (B92270) and Pyridone Precursor Strategies for 1,6-Naphthyridin-2(1H)-one Synthesis
A common and flexible approach to the synthesis of 1,6-naphthyridin-2(1H)-ones involves the construction of the second ring onto a pre-existing, appropriately functionalized pyridine or pyridone ring. nih.govmdpi.commdpi.com This strategy allows for a high degree of control over the substitution pattern of the final product.
Construction from Preformed Pyridine Derivatives
The synthesis of 1,6-naphthyridin-2(1H)-ones from preformed pyridine precursors typically involves a pyridine ring bearing functional groups at the 3- and 4-positions that can participate in the formation of the second, pyridone ring.
A common starting material for this approach is a 4-aminonicotinic acid derivative or a related compound. For example, the condensation of 4-aminonicotinaldehyde (B1271976) with malonamide (B141969) in the presence of piperidine in ethanol (B145695) affords the corresponding 1,6-naphthyridin-2(1H)-one. nih.gov Similarly, 4-aminonicotinonitrile (B111998) can be condensed with diethyl malonate in the presence of sodium ethoxide to yield a 1,6-naphthyridin-2(1H)-one derivative bearing an amino group at the C-4 position. mdpi.com
Another strategy utilizes 4-chloropyridine (B1293800) derivatives. For instance, ethyl 4,6-dichloro-3-pyridinecarboxylate can be reacted with an amine, which introduces the N-1 substituent of the final product. Subsequent condensation with a compound like methyl phenylacetate (B1230308) leads to the formation of the 1,6-naphthyridin-2(1H)-one ring system. nih.govmdpi.com
| Pyridine Precursor | Reagent(s) | Conditions | Product |
| 4-Aminonicotinaldehyde | Malonamide | Piperidine, EtOH | 1,6-Naphthyridin-2(1H)-one |
| 4-Aminonicotinonitrile | Diethyl malonate | NaOEt, EtOH | 4-Amino-1,6-naphthyridin-2(1H)-one derivative |
| Ethyl 4,6-dichloro-3-pyridinecarboxylate | Amine, Methyl phenylacetate | Stepwise reaction | N-1 substituted 1,6-naphthyridin-2(1H)-one |
Construction from Preformed Pyridone Derivatives
Alternatively, the synthesis can commence from a preformed pyridone ring, with the second pyridine ring being constructed upon it. This approach often involves the cyclization of a suitably substituted pyridone derivative.
One such method starts from 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles. Treatment of these compounds with malononitrile in the presence of sodium methoxide (B1231860) in methanol (B129727) leads to a tautomeric intermediate which, upon treatment with a hydrogen halide, undergoes cyclization to yield 7-amino-5-halo-1,6-naphthyridin-2(1H)-ones. nih.govmdpi.com
Another approach involves the reaction of a pyridone with a reagent that provides the necessary carbon atoms to complete the second ring. For example, a pyridone can be treated with tert-butoxybis(dimethylamino)methane to afford the 1,6-naphthyridin-2(1H)-one. mdpi.com
Specific Synthetic Routes Involving Nitrile Functionalization at C-7
The introduction of a nitrile group at the C-7 position of the 2-oxo-1H-1,6-naphthyridine ring is a key synthetic challenge. Direct C-H cyanation of such heterocyclic systems can be difficult. Therefore, indirect methods, often involving the conversion of a pre-existing functional group at the C-7 position, are typically employed.
While a direct, documented synthesis of 2-oxo-1H-1,6-naphthyridine-7-carbonitrile could not be definitively identified in the reviewed literature, plausible synthetic routes can be proposed based on established chemical transformations.
One potential strategy involves the diazotization of a 7-amino-2-oxo-1H-1,6-naphthyridine precursor, followed by a Sandmeyer reaction. The Sandmeyer reaction is a well-established method for converting an aryl amine to an aryl nitrile via a diazonium salt intermediate in the presence of a copper(I) cyanide. nih.gov The synthesis of 7-halo-1,6-naphthyridin-2(1H)-ones from the diazotization of 3-aryl-1,6-naphthyridine-2,7-diamines has been reported. rsc.org This suggests that a similar diazotization of a 7-amino-2-oxo-1H-1,6-naphthyridine, if accessible, could provide a diazonium salt intermediate suitable for the Sandmeyer reaction.
Another potential route is through a nucleophilic aromatic substitution (SNAr) reaction on a 7-halo-2-oxo-1H-1,6-naphthyridine derivative. The presence of the electron-withdrawing pyridone ring should activate the C-7 position towards nucleophilic attack. Reaction of a 7-chloro or 7-bromo derivative with a cyanide source, such as sodium or potassium cyanide, in a suitable polar aprotic solvent like DMSO or DMF at elevated temperatures, could potentially lead to the desired C-7 nitrile. Palladium-catalyzed cyanation reactions of aryl halides are also a powerful tool in modern organic synthesis and could be applicable in this context. organic-chemistry.org
The synthesis of 7-amino-5-halo substituted 1,6-naphthyridin-2(1H)-ones from 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles has been described. nih.govmdpi.com This provides a potential precursor for the introduction of the C-7 nitrile group via the aforementioned Sandmeyer reaction.
| Precursor | Proposed Reaction | Reagents | Potential Product |
| 7-Amino-2-oxo-1H-1,6-naphthyridine | Sandmeyer Reaction | NaNO2, HCl; then CuCN | This compound |
| 7-Halo-2-oxo-1H-1,6-naphthyridine | Nucleophilic Aromatic Substitution | NaCN or KCN, DMSO/DMF | This compound |
| 7-Halo-2-oxo-1H-1,6-naphthyridine | Palladium-catalyzed Cyanation | Pd catalyst, Cyanide source | This compound |
Utilization of Malononitrile and Its Derivatives
Malononitrile and its derivatives are pivotal building blocks in the synthesis of a wide array of heterocyclic compounds, including naphthyridines. Their utility stems from the presence of an active methylene group and two nitrile functionalities, which can participate in various condensation and cyclization reactions. Multicomponent reactions (MCRs) employing malononitrile have emerged as a highly efficient strategy for the construction of the 1,6-naphthyridine core in a single synthetic operation, thereby enhancing atom economy and procedural simplicity.
One common approach involves the reaction of an aldehyde, malononitrile, and an amino-substituted precursor. For instance, a three-component reaction between an aromatic aldehyde, malononitrile, and an aminopyridine derivative can lead to the formation of a fused 1,6-naphthyridine system. The reaction typically proceeds through an initial Knoevenagel condensation of the aldehyde and malononitrile, followed by a Michael addition of the aminopyridine and subsequent intramolecular cyclization and aromatization. The precise substitution pattern of the final product is dictated by the nature of the starting materials.
The versatility of malononitrile is further demonstrated in four-component reactions. For example, the reaction of a hydrazone, an aldehyde, and two equivalents of malononitrile can yield complex pyridazino[5,4,3-de] mdpi.comresearchgate.netnaphthyridine derivatives. mdpi.com The mechanistic pathway of these reactions often involves a cascade of condensations and cyclizations, highlighting the role of malononitrile in constructing multiple rings of the final heterocyclic system.
The following table summarizes representative examples of multicomponent reactions utilizing malononitrile for the synthesis of naphthyridine-related structures.
| Reactants | Catalyst/Conditions | Product Type |
| Aromatic aldehydes, malononitrile, 2-chloroquinoline-4-amine derivatives | Triethylamine (B128534), ethanol, reflux | Fused 1,6-naphthyridine derivatives |
| 2-Phenylhydrazono-propanedinitrile, aromatic aldehydes, malononitrile | Propionic acid | Chromene-fused mdpi.comresearchgate.netnaphthyridine derivatives |
| 2-Oxo-2-arylhydrazonals, aromatic aldehydes, malononitrile | Piperidine, dioxane, 150 °C | Pyridazino[5,4,3-de] mdpi.comresearchgate.netnaphthyridine derivatives mdpi.com |
Reactions with 2-Aminoprop-1-ene-1,1,3-tricarbonitrile (Malononitrile Dimer)
2-Aminoprop-1-ene-1,1,3-tricarbonitrile, commonly known as malononitrile dimer, is a highly versatile and reactive precursor for the synthesis of various nitrogen-containing heterocycles, including 1,6-naphthyridines. This is attributed to its multiple nucleophilic and electrophilic centers, which allow for its participation in a variety of cyclization and cascade reactions.
The reaction of enaminones with malononitrile dimer in the presence of acetic acid and ammonium (B1175870) acetate (B1210297) has been reported to yield 7-amino-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carbonitrile derivatives. This transformation provides a direct route to the core structure of interest. The reaction proceeds through a complex cascade of events, likely initiated by the Michael addition of the enaminone to the malononitrile dimer, followed by intramolecular cyclization and rearrangement to furnish the final naphthyridine product.
Furthermore, one-pot cascade reactions involving aromatic aldehydes and malononitrile dimer are utilized for the synthesis of substituted 1,6-naphthyridines. For instance, the reaction of an aromatic aldehyde with malononitrile dimer in ethanol under reflux can produce (E)-5,7-diamino-2-(dicyanomethyl)-4-styryl-1,2,3,4-tetrahydro-1,6-naphthyridine-3,8-dicarbonitrile derivatives. This demonstrates the capacity of the malononitrile dimer to construct a significant portion of the final complex heterocyclic framework in a single step.
The following table provides an overview of reaction conditions for the synthesis of 1,6-naphthyridine derivatives using malononitrile dimer.
| Co-reactant | Catalyst/Solvent | Product |
| Enaminones | Acetic acid/Ammonium acetate | 7-amino-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carbonitriles |
| Aromatic aldehydes | Ethanol, reflux | (E)-5,7-diamino-2-(dicyanomethyl)-4-styryl-1,2,3,4-tetrahydro-1,6-naphthyridine-3,8-dicarbonitriles |
Strategies for Introducing the Carbonitrile Group at Naphthyridine Position 7
The introduction of a carbonitrile group at the C7 position of the 2-oxo-1H-1,6-naphthyridine ring is a key synthetic challenge. This can be achieved either by constructing the ring with a precursor already containing the nitrile group in the correct position or by the direct cyanation of a pre-formed naphthyridine scaffold.
In many multicomponent reactions that lead to the formation of the 1,6-naphthyridine core, the carbonitrile at C7 is often derived from one of the starting materials, such as malononitrile or its dimer. The regioselectivity of the cyclization process is crucial in ensuring the placement of the cyano group at the desired C7 position. The specific reaction partners and conditions will dictate the final substitution pattern. For example, in the synthesis of pyridazino[5,4,3-de] mdpi.comresearchgate.netnaphthyridine-7-carbonitrile derivatives, the cyano group at the 7-position originates from the malononitrile reactant. mdpi.com
Another potential strategy for the formation of a cyanated ring is the Thorpe-Ziegler reaction. This intramolecular condensation of a dinitrile, catalyzed by a base, leads to the formation of an enamine, which can then be hydrolyzed to a cyclic ketone. wikipedia.org While not a direct method for introducing a cyano group onto a pre-existing ring, a suitably designed acyclic precursor with two nitrile groups could undergo an intramolecular cyclization to form the pyridinone ring of the 1,6-naphthyridine system, with one of the nitrile groups positioned at C7.
Direct cyanation of a heteroaromatic ring is a more direct approach. While specific examples for the C7 cyanation of 2-oxo-1H-1,6-naphthyridine are not extensively detailed, general methodologies for the cyanation of N-heterocycles could be adapted. These methods often involve the use of cyanating agents such as potassium cyanide, trimethylsilyl (B98337) cyanide (TMSCN), or zinc cyanide, often in the presence of a transition metal catalyst like palladium or copper. beilstein-journals.org The regioselectivity of such reactions would be a critical factor to control, potentially influenced by the existing substituents on the naphthyridine ring and the choice of catalyst and reaction conditions.
Rearrangement Reactions in Naphthyridine Synthesis
Smiles Rearrangement Approaches to Oxo-Naphthyridines
The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction that has been successfully applied to the synthesis of oxo-naphthyridine derivatives. This rearrangement has been notably utilized in the 2,7-naphthyridine (B1199556) series to synthesize 1-amino-3-oxo-2,7-naphthyridines, which are valuable intermediates for the preparation of more complex fused heterocyclic systems.
A typical application of the Smiles rearrangement in this context begins with the synthesis of 1-amino-3-[(2-hydroxyethyl)thio]-2,7-naphthyridines. These precursors are obtained from the corresponding 1-amino-3-chloro-2,7-naphthyridines by reaction with 2-mercaptoethanol. Upon treatment with a base, such as sodium hydroxide, the 1-amino-3-[(2-hydroxyethyl)thio]-2,7-naphthyridines undergo a Smiles rearrangement. This process involves the intramolecular attack of the hydroxyl group onto the carbon atom bearing the thioether, leading to the formation of the 3-oxo-2,7-naphthyridine and the expulsion of thiirane. This S→O type Smiles rearrangement proceeds in high yields and provides an efficient route to these oxo-naphthyridine derivatives.
The general reaction scheme for the synthesis of 1-amino-3-oxo-2,7-naphthyridines via a Smiles rearrangement is depicted below:
Starting Material -> Intermediate -> Final Product 1-Amino-3-chloro-2,7-naphthyridine -> 1-Amino-3-[(2-hydroxyethyl)thio]-2,7-naphthyridine -> 1-Amino-3-oxo-2,7-naphthyridine
This methodology highlights the utility of rearrangement reactions in constructing complex heterocyclic scaffolds that might be challenging to access through more conventional cyclization strategies.
Chemo- and Regioselectivity in Synthesis
Control of Functional Group Introduction and Transformation
The chemo- and regioselectivity of reactions are paramount in the synthesis of complex molecules like this compound to ensure the correct placement of functional groups and to avoid unwanted side reactions. In the context of multicomponent reactions (MCRs) for naphthyridine synthesis, the inherent nature of these one-pot processes often provides a high degree of control over the final structure.
The regioselectivity in MCRs is primarily governed by the electronic and steric properties of the starting materials and the sequence of bond-forming events in the reaction cascade. For example, in the formation of substituted pyridines from malononitrile, the initial Knoevenagel condensation and subsequent Michael addition steps dictate the relative positions of the substituents. By carefully choosing the precursors, it is possible to direct the formation of a specific regioisomer of the 1,6-naphthyridine core. The use of catalysts can also play a crucial role in enhancing the selectivity of these reactions.
Once the naphthyridine scaffold is constructed, further functionalization often requires regioselective control. For instance, if a cyano group needs to be introduced at a specific position, such as C7, on a pre-existing ring, directing groups may be necessary to achieve the desired regioselectivity in electrophilic or nucleophilic substitution reactions. The inherent electronic properties of the 1,6-naphthyridine ring system will also influence the position of substitution.
The transformation of existing functional groups also demands high chemoselectivity. For example, if a molecule contains both a nitrile and an ester, the selective hydrolysis of the ester without affecting the nitrile would require carefully chosen reaction conditions. Similarly, the reduction of one functional group in the presence of others necessitates the use of chemoselective reducing agents. The development of synthetic routes that strategically sequence the introduction and transformation of functional groups is therefore essential for the successful synthesis of complex this compound analogs.
Stereochemical Considerations in Derivatives
While the parent this compound is a planar, achiral molecule, the introduction of substituents or the reduction of the pyridine rings can create stereocenters, making stereochemical control a critical aspect of synthesis for many of its biologically active derivatives.
Enantioselective Synthesis: The creation of a single, specific enantiomer is often crucial for therapeutic efficacy and safety. A notable example is the asymmetric synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) derivatives, which serve as potent Retinoid-Related Orphan Receptor γt (RORγt) inverse agonists. nih.gov In this approach, a key dihydronaphthyridine intermediate undergoes a ruthenium-catalyzed enantioselective transfer hydrogenation. This step establishes a chiral center at the C7 position with high enantioselectivity, demonstrating a powerful method for controlling stereochemistry in reduced naphthyridine systems. nih.gov This represents the first reported enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine compound. nih.gov
Diastereoselective Synthesis: When multiple stereocenters are formed during a reaction, controlling the relative orientation of these centers (diastereoselectivity) is essential. The synthesis of fused 1,6-naphthyridine analogs, such as pyrano and furano naphthyridines, provides a clear example of diastereochemical control. ekb.egresearchgate.net These compounds are synthesized via a multicomponent [4+2] cycloaddition reaction involving a 4-aminopyridine and a cyclic enol ether. The use of an organocatalyst, Camphor Sulfonic Acid (CSA), has been shown to highly favor the formation of the cis diastereomer. ekb.egresearchgate.net Interestingly, the diastereoselectivity can be intentionally altered; the addition of water as a co-solvent in the reaction medium shifts the selectivity towards the formation of the trans isomer. ekb.egresearchgate.net This highlights how reaction conditions can be tuned to selectively access different stereoisomers of complex 1,6-naphthyridine derivatives.
| Derivative Type | Synthetic Strategy | Key Reagent/Catalyst | Stereochemical Outcome | Reference |
| 5,6,7,8-Tetrahydro-1,6-naphthyridine | Asymmetric transfer hydrogenation | Ruthenium complex | High enantioselectivity (single enantiomer) | nih.gov |
| Fused pyrano/furano-1,6-naphthyridines | Diastereoselective cycloaddition | Camphor Sulfonic Acid (CSA) | High cis diastereoselectivity | ekb.egresearchgate.net |
| Fused pyrano/furano-1,6-naphthyridines | Diastereoselective cycloaddition | CSA with water co-solvent | Predominantly trans diastereomer | ekb.egresearchgate.net |
Chemical Reactivity and Transformations of 2 Oxo 1h 1,6 Naphthyridine 7 Carbonitrile
Reactions at the 2-Oxo Group
The 2-oxo group, being part of a lactam system, exhibits characteristic reactivity, primarily centered around the nitrogen atom and the potential for tautomerism.
Alkylation and Acylation Reactions
The nitrogen atom at the 1-position of the 2-oxo-1H-1,6-naphthyridine-7-carbonitrile is nucleophilic and can readily undergo alkylation and acylation reactions. These transformations are crucial for introducing a wide variety of substituents at this position, thereby modulating the molecule's physicochemical and biological properties.
Alkylation: N-alkylation of the 2-pyridone moiety is a common and effective method for diversification. organic-chemistry.orgacs.orgnih.gov A general approach involves the reaction of this compound with an alkyl halide in the presence of a base. google.com The choice of base and solvent can influence the regioselectivity of the reaction, favoring N-alkylation over the potential O-alkylation of the tautomeric 2-hydroxy form. Common bases used include potassium carbonate, sodium hydride, and cesium fluoride. acs.org The reaction typically proceeds under mild conditions to afford the corresponding N-alkylated products in good yields.
Interactive Data Table: N-Alkylation of this compound
| Alkylating Agent | Base | Solvent | Product |
| Methyl Iodide | K₂CO₃ | DMF | 1-Methyl-2-oxo-1,6-naphthyridine-7-carbonitrile |
| Ethyl Bromide | NaH | THF | 1-Ethyl-2-oxo-1,6-naphthyridine-7-carbonitrile |
| Benzyl Chloride | CsF | Acetonitrile | 1-Benzyl-2-oxo-1,6-naphthyridine-7-carbonitrile |
Acylation: Similar to alkylation, N-acylation introduces an acyl group onto the nitrogen atom of the pyridinone ring. This is typically achieved by reacting the parent compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. reddit.com Pyridine (B92270) or triethylamine (B128534) are commonly employed as bases to neutralize the hydrogen halide byproduct. reddit.com This reaction leads to the formation of N-acyl-2-oxo-1,6-naphthyridine-7-carbonitrile derivatives, which are valuable intermediates in organic synthesis.
Interactive Data Table: N-Acylation of this compound
| Acylating Agent | Base | Solvent | Product |
| Acetyl Chloride | Pyridine | Dichloromethane | 1-Acetyl-2-oxo-1,6-naphthyridine-7-carbonitrile |
| Benzoyl Chloride | Triethylamine | Chloroform | 1-Benzoyl-2-oxo-1,6-naphthyridine-7-carbonitrile |
Tautomer-Mediated Transformations
The 2-oxo group of the naphthyridine ring can exist in equilibrium with its tautomeric form, 2-hydroxy-1,6-naphthyridine-7-carbonitrile. nih.gov This lactam-lactim tautomerism plays a significant role in the reactivity of the molecule, as the 2-hydroxy tautomer can undergo reactions characteristic of a phenolic hydroxyl group.
The tautomeric equilibrium is influenced by factors such as the solvent polarity and pH. In non-polar solvents, the 2-hydroxypyridine (B17775) form may be more prevalent, while polar solvents tend to favor the 2-pyridone form. nih.gov
A key transformation mediated by the 2-hydroxy tautomer is O-alkylation . While N-alkylation is often the major pathway, under certain conditions, O-alkylation can be favored to produce 2-alkoxy-1,6-naphthyridine-7-carbonitrile derivatives. rsc.orgrsc.org The use of specific catalysts, such as silver salts, or particular reaction conditions can enhance the selectivity for O-alkylation. nih.gov These 2-alkoxy derivatives are valuable intermediates for further functionalization, particularly in cross-coupling reactions.
Reactions Involving the 7-Carbonitrile Group
The carbonitrile group at the 7-position is a versatile functional group that can participate in a variety of chemical transformations, providing a gateway to a range of other functionalities.
Nucleophilic Additions to the Nitrile Functionality
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. A prominent example of this reactivity is the Grignard reaction . masterorganicchemistry.comyoutube.com Treatment of this compound with a Grignard reagent (R-MgX) would lead to the formation of an imine intermediate after the initial nucleophilic addition. Subsequent acidic hydrolysis of this imine would yield a ketone, resulting in the formation of a 7-acyl-2-oxo-1H-1,6-naphthyridine derivative. masterorganicchemistry.com This two-step process is a powerful tool for introducing a variety of keto functionalities at the 7-position. researchgate.net
Hydrolysis and Other Nitrile Conversions
The 7-carbonitrile group can be hydrolyzed to either a carboxamide or a carboxylic acid, depending on the reaction conditions. google.comgoogle.com
Hydrolysis to Carboxamide: Partial hydrolysis of the nitrile can be achieved under either acidic or basic conditions, typically with controlled temperature and reaction time. google.com For instance, treatment with a moderately concentrated acid or base can selectively yield the 2-oxo-1H-1,6-naphthyridine-7-carboxamide.
Hydrolysis to Carboxylic Acid: Complete hydrolysis to the corresponding carboxylic acid, 2-oxo-1H-1,6-naphthyridine-7-carboxylic acid, is generally accomplished under more vigorous conditions, such as prolonged heating with a strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., concentrated NaOH or KOH). google.commdpi.com
Reduction to Amine: The nitrile group can also be reduced to a primary amine (aminomethyl group). This transformation is typically carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides a route to 7-(aminomethyl)-2-oxo-1H-1,6-naphthyridine derivatives.
Reactivity of the Naphthyridine Core
The naphthyridine core, being a heteroaromatic system, can undergo substitution reactions. The electronic nature of the two pyridine rings, influenced by the oxo and cyano substituents, dictates the regioselectivity of these reactions.
Electrophilic Aromatic Substitution: The pyridine ring is generally considered electron-deficient and is therefore deactivated towards electrophilic aromatic substitution compared to benzene (B151609). organic-chemistry.orguoanbar.edu.iqdavuniversity.orgquimicaorganica.org Any electrophilic substitution on the this compound core would be expected to be challenging and require harsh reaction conditions. The presence of the electron-withdrawing cyano group and the pyridone ring further deactivates the system. If substitution were to occur, it would likely be directed to the positions that are least deactivated, which are typically the 3- and 5-positions of a pyridine ring. quimicaorganica.org
Nucleophilic Aromatic Substitution: In contrast to electrophilic substitution, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the ring nitrogen (positions 2 and 4). chemistry-online.comirjms.com In the case of this compound, the presence of good leaving groups at activated positions could allow for their displacement by nucleophiles. For example, if a halogen were present at the 5 or 8-position, it could potentially be displaced by a variety of nucleophiles such as amines, alkoxides, or thiolates.
Electrophilic Aromatic Substitution on the Pyridine Rings
Electrophilic aromatic substitution (SEAr) on pyridine rings is generally less facile than on benzene due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.org In the this compound system, the pyridone ring (containing N1) is relatively electron-rich compared to the pyridine ring (containing N6), which is further deactivated by the adjacent electron-withdrawing nitrile group at the C7 position.
Consequently, electrophilic attack is predicted to occur on the pyridone ring. Standard electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.comlibretexts.org For pyridine itself, these reactions are often impossible without a catalyst and the nitrogen atom can be protonated or complexed with Lewis acids, further deactivating the system. wikipedia.org However, the presence of the oxo group in the this compound scaffold can influence the regioselectivity of such substitutions. While specific examples for this exact molecule are not prevalent in the reviewed literature, related naphthyridine systems show that reactivity is highly dependent on the substituents present.
One common strategy to facilitate electrophilic substitution on pyridine rings is through the formation of the corresponding N-oxide. The oxygen atom can donate electron density back into the ring, activating it for electrophilic attack, after which the N-oxide can be reduced. wikipedia.org
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a more common reaction pathway for electron-deficient heterocyclic systems like naphthyridines. The viability of SNAr reactions depends on the presence of a good leaving group and the electronic activation of the ring. In derivatives of the 1,6-naphthyridine (B1220473) scaffold, halogens or other suitable leaving groups can be displaced by nucleophiles.
For instance, studies on related 3-aryl-1,6-naphthyridine-2,7-diamines have shown that diazotization can be used to introduce halogen substituents at the 7-position. rsc.org These 7-halo derivatives are precursors for subsequent nucleophilic substitution reactions, where the halogen is displaced by various nucleophiles, such as alkylamines, to generate more complex molecules. rsc.org This suggests a viable pathway for modifying the 7-position of the core scaffold, should a suitable leaving group be present instead of the nitrile.
In a similar vein, research on 2,7-naphthyridines has demonstrated that chlorine atoms can be substituted by primary and secondary amines, sometimes leading to complex rearrangements. nih.gov While a different isomer, this highlights the susceptibility of the naphthyridine core to nucleophilic attack, particularly when activated by electron-withdrawing groups and bearing a good leaving group.
Cycloaddition Reactions
The applicability of cycloaddition reactions, such as the Diels-Alder reaction, to the this compound scaffold depends on the diene or dienophilic character of the rings. Aromatic systems are generally poor participants in cycloaddition reactions due to the stability of the aromatic sextet. However, aza-Diels-Alder reactions are known for synthesizing tetrahydro-1,5-naphthyridine derivatives. nih.gov
Multi-component reactions involving 4-aminopyridine (B3432731) have been utilized to synthesize pyrano- and furano-naphthyridine derivatives through cycloaddition pathways. ekb.eg While direct cycloaddition on the fully aromatic this compound is not extensively documented, its derivatives or precursors could potentially engage in such transformations to build fused ring systems.
Derivatization Strategies for Structural Elaboration
The this compound scaffold offers multiple sites for derivatization, enabling the synthesis of a diverse library of compounds for various applications.
Functionalization at Ring Nitrogen Atoms (N1, N6)
The N1 atom, being part of a lactam (pyridone) system, possesses a proton that can be substituted. N-alkylation and N-acylation are common strategies to introduce substituents at this position. A review of 1,6-naphthyridin-2(1H)-ones indicates that a wide variety of substituents have been introduced at the N1 position. mdpi.com The N6 atom, being a pyridine nitrogen, is less nucleophilic but can be alkylated to form a pyridinium (B92312) salt, which modifies the electronic properties of the ring system.
| Reaction Type | Reagent Example | Position | Product Type |
| N-Alkylation | Alkyl halide (e.g., CH₃I) | N1 | N1-Alkyl-2-oxo-1,6-naphthyridine |
| N-Acylation | Acyl chloride (e.g., CH₃COCl) | N1 | N1-Acyl-2-oxo-1,6-naphthyridine |
| N-Alkylation | Alkyl halide (e.g., CH₃I) | N6 | N6-Alkyl-1,6-naphthyridinium salt |
This table presents potential derivatization reactions based on the general reactivity of the 1,6-naphthyridin-2(1H)-one scaffold.
Modification of Peripheral Substituents
The nitrile group at the C7 position is a key functional handle for further elaboration. It can undergo a variety of chemical transformations common to nitriles.
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide. This introduces new functional groups that can be used for further coupling reactions.
Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This introduces a basic center and a flexible linker.
Cycloaddition: The nitrile group can participate in [3+2] cycloaddition reactions with azides to form tetrazole rings, a common bioisostere for carboxylic acids in medicinal chemistry.
The oxo group at the C2 position can also be a site for modification. For example, it can be converted to a thione (thiolactam) using reagents like Lawesson's reagent, or it can be transformed into a chloro group using reagents like phosphorus oxychloride (POCl₃), which can then serve as a leaving group for nucleophilic substitution reactions.
| Substituent | Reaction Type | Reagent Example | Product Functional Group |
| 7-carbonitrile | Hydrolysis | H₃O⁺ or OH⁻ | 7-carboxylic acid or 7-carboxamide |
| 7-carbonitrile | Reduction | LiAlH₄ or H₂/Pd | 7-(aminomethyl) |
| 7-carbonitrile | Cycloaddition | Sodium Azide (NaN₃) | 7-(1H-tetrazol-5-yl) |
| 2-oxo | Thionation | Lawesson's reagent | 2-thioxo |
| 2-oxo | Chlorination | POCl₃ | 2-chloro |
This table illustrates common transformations for the peripheral substituents of the title compound.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the definitive structural elucidation of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced two-dimensional techniques, a complete picture of the molecular framework and connectivity of 2-oxo-1H-1,6-naphthyridine-7-carbonitrile can be assembled.
¹H NMR and ¹³C NMR Chemical Shift Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to each proton in the molecule. The chemical shifts (δ) of these protons are influenced by their local electronic environment, which is dictated by the aromatic rings, the electron-withdrawing nitrile group, and the pyridone moiety. Protons on the aromatic rings are expected to resonate in the downfield region, typically between δ 7.0 and 9.5 ppm, a characteristic feature of naphthyridine systems. chemicalbook.commit.edu The proton attached to the nitrogen atom of the pyridone ring (N1-H) is expected to appear as a broad singlet at a significantly downfield chemical shift, potentially in the range of δ 10.0-12.0 ppm, due to hydrogen bonding and the deshielding effect of the adjacent carbonyl group.
The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule. The carbonyl carbon (C2) is expected to be the most downfield-shifted signal, typically appearing in the range of δ 160-170 ppm. The carbon of the nitrile group (C7-CN) would likely resonate around δ 115-120 ppm. The remaining aromatic and heteroaromatic carbons will exhibit signals in the δ 100-150 ppm region, with their precise chemical shifts influenced by the positions of the nitrogen atoms and the substituents. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures and general NMR principles)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H3 | 7.0 - 7.5 | - |
| H4 | 7.8 - 8.3 | - |
| H5 | 8.0 - 8.5 | - |
| H8 | 8.8 - 9.3 | - |
| NH (1) | 10.0 - 12.0 | - |
| C2 | - | 160 - 170 |
| C3 | - | 115 - 125 |
| C4 | - | 135 - 145 |
| C4a | - | 140 - 150 |
| C5 | - | 120 - 130 |
| C7 | - | 105 - 115 |
| C8 | - | 145 - 155 |
| C8a | - | 148 - 158 |
| CN | - | 115 - 120 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would be crucial in establishing the connectivity of the protons on the same aromatic ring, for instance, showing correlations between H3 and H4, and potentially longer-range couplings.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) couplings between protons and carbons. This is particularly useful for identifying quaternary carbons (those without attached protons) and for piecing together the different fragments of the molecule. For example, an HMBC correlation between the N1-H proton and the C2 carbonyl carbon would confirm the pyridone ring structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl and nitrile groups, as well as vibrations associated with the aromatic rings and the N-H bond.
Characteristic Vibrations of Carbonyl and Nitrile Groups
The most prominent features in the IR spectrum of this compound would be the stretching vibrations of the carbonyl (C=O) and nitrile (C≡N) groups.
Carbonyl (C=O) Stretch: The amide carbonyl group in the pyridone ring is expected to exhibit a strong absorption band in the region of 1650-1690 cm⁻¹. The exact position of this band can be influenced by hydrogen bonding and the electronic effects of the fused ring system.
Nitrile (C≡N) Stretch: The nitrile group will give rise to a sharp, medium-intensity absorption band in the range of 2220-2240 cm⁻¹. researchgate.neted.ac.uk This is a very characteristic region of the IR spectrum and provides strong evidence for the presence of the cyano functionality.
Spectroscopic Evidence for Tautomerism
The 2-oxo-1H-1,6-naphthyridine core can theoretically exist in tautomeric equilibrium with its 2-hydroxy-1,6-naphthyridine form. IR spectroscopy can provide insights into the dominant tautomer in the solid state. The presence of a strong carbonyl absorption band around 1650-1690 cm⁻¹ and an N-H stretching band (typically broad, around 3100-3400 cm⁻¹) would strongly support the predominance of the 2-oxo (lactam) form. Conversely, the absence of a strong carbonyl band and the appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) would indicate the presence of the 2-hydroxy (lactim) tautomer. For most pyridone systems, the lactam form is the major tautomer.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretch | 3100 - 3400 | Medium, Broad |
| C-H (aromatic) | Stretch | 3000 - 3100 | Medium |
| C≡N | Stretch | 2220 - 2240 | Medium, Sharp |
| C=O (amide) | Stretch | 1650 - 1690 | Strong |
| C=C, C=N | Stretch | 1550 - 1620 | Medium to Strong |
| C-H (aromatic) | Bend (out-of-plane) | 750 - 900 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation pattern upon ionization. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which in turn confirms its elemental composition.
The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for related heterocyclic compounds involve the loss of small, stable molecules. For this compound, characteristic fragmentation could include:
Loss of CO: A common fragmentation pathway for pyridones is the loss of a molecule of carbon monoxide (CO, 28 Da) from the molecular ion.
Loss of HCN: The presence of the nitrile group might lead to the loss of hydrogen cyanide (HCN, 27 Da).
The analysis of the isotopic pattern of the molecular ion peak can also provide confirmatory evidence for the elemental composition of the molecule.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, which has a molecular formula of C₉H₅N₃O, HRMS provides unambiguous confirmation of its identity.
Detailed research findings have reported the mass spectrometric data for this molecular formula. The calculated exact mass for C₉H₅N₃O is 171.0433 u. ntnu.no In experimental analysis, an observed mass of 171.0436 u was recorded, demonstrating a high degree of accuracy and confirming the elemental composition. ntnu.no Another study utilizing HRMS with electron ionization (EI) reported a calculated value for the molecular ion [M]⁺ of 171.0427, with the found value being 171.0425. uni-muenchen.de This close correlation between the theoretical and observed mass provides strong evidence for the presence of the C₉H₅N₃O molecule.
| Analysis Type | Calculated Mass (u) | Observed Mass (u) | Reference |
|---|---|---|---|
| HRMS | 171.0433 | 171.0436 | ntnu.no |
| HRMS (EI) | 171.0427 | 171.0425 | uni-muenchen.de |
Hyphenated Techniques (e.g., HPLC-MS)
Hyphenated techniques, particularly High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), are critical for analyzing the purity of a compound and studying its behavior in complex mixtures. The HPLC component separates the compound from any impurities or byproducts, while the MS component provides mass information for each separated peak, allowing for confident identification.
Despite the utility of this technique, specific experimental data from HPLC-MS analyses for this compound were not available in the public domain based on the conducted literature search. Such an analysis would typically yield information on the compound's retention time under specific chromatographic conditions and confirm its molecular weight.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This powerful technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and torsional angles.
Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules arrange themselves in a crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces, which govern the material's bulk properties. A crystal structure analysis would detail how the N-H group of the pyridone ring and the nitrogen of the carbonitrile group potentially engage in hydrogen bonding, and how the aromatic rings interact with each other. No specific data on the crystal packing or intermolecular interactions for this compound could be retrieved from the searched literature.
Computational and Theoretical Studies on 2 Oxo 1h 1,6 Naphthyridine 7 Carbonitrile
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-oxo-1H-1,6-naphthyridine-7-carbonitrile, these studies would provide invaluable insights into its electronic nature and reactivity.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT analysis of this compound would typically involve calculations of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability.
Furthermore, DFT calculations can generate electron density maps and electrostatic potential surfaces, which would reveal the distribution of charge within the molecule and identify potential sites for electrophilic and nucleophilic attack. Reactivity descriptors, such as global hardness, softness, and electronegativity, could also be derived from the HOMO and LUMO energies to provide a quantitative measure of the molecule's stability and reactivity.
Ab Initio Methods for Geometric Optimization and Energetic Profiles
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, would be employed for the precise determination of the molecule's geometry. Geometric optimization would yield the most stable three-dimensional structure of this compound, providing accurate bond lengths, bond angles, and dihedral angles.
These methods are also essential for calculating the energetic profiles of various molecular processes. For instance, they could be used to determine the relative energies of different tautomers or conformers of the molecule, as well as to map the potential energy surface for chemical reactions involving this compound.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a way to study the dynamic behavior of molecules and their interactions with their environment over time.
Conformational Analysis of the Naphthyridine Core
The 1,6-naphthyridine (B1220473) core is a key structural motif in many biologically active compounds. A thorough conformational analysis would be necessary to understand the flexibility of this bicyclic system in this compound. This would involve systematically exploring the potential energy surface to identify all low-energy conformers and the energy barriers between them. Such information is critical for understanding how the molecule might interact with biological targets.
Studies on Reaction Mechanisms and Transition States
Computational studies are invaluable for elucidating the mechanisms of chemical reactions. For the synthesis or reactions of this compound, computational methods could be used to identify the transition state structures and calculate the activation energies for each step of a proposed reaction pathway. This would provide a detailed, atomistic understanding of the reaction mechanism and could aid in the optimization of reaction conditions.
Prediction of Spectroscopic Parameters
Computational chemistry allows for the prediction of various spectroscopic properties, which can be used to aid in the characterization of a compound and to interpret experimental spectra. For this compound, this would include the prediction of its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions. Comparing these predicted spectra with experimental data can provide strong evidence for the correct structural assignment of a synthesized compound.
Computational NMR and IR Spectrum Generation
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of organic molecules. For this compound, these computational models can provide valuable insights into its structural and electronic environment, often complementing experimental data.
¹H and ¹³C NMR Chemical Shift Prediction:
Computational methods can predict the ¹H and ¹³C NMR chemical shifts of this compound. These calculations are typically performed by optimizing the molecular geometry and then calculating the magnetic shielding tensors. The predicted chemical shifts are valuable for assigning experimentally observed signals and for confirming the compound's structure. The chemical environment of each nucleus, influenced by factors such as electron density and the presence of nearby functional groups, dictates its shielding and, consequently, its chemical shift.
Interactive Data Table: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound
Note: The following data is illustrative of what a computational study would produce and is based on typical values for similar heterocyclic systems.
| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|
| C2 | 162.5 | - |
| C3 | 115.8 | 6.8 |
| C4 | 140.2 | 8.2 |
| C4a | 120.1 | - |
| C5 | 150.5 | 8.9 |
| C7 | 105.3 | - |
| C8 | 135.7 | 7.9 |
| C8a | 145.9 | - |
| CN | 118.0 | - |
| N1-H | - | 11.5 |
IR Spectrum Simulation:
Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. The calculated frequencies and their corresponding intensities can be plotted to produce a simulated IR spectrum. This is particularly useful for identifying characteristic functional groups, such as the carbonyl (C=O) stretch of the oxo group, the nitrile (C≡N) stretch, and the N-H vibrations of the pyridone ring.
Interactive Data Table: Predicted IR Vibrational Frequencies for this compound
Note: The following data is illustrative and represents typical vibrational frequencies for the functional groups present in the molecule.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| N-H stretch | 3100-3000 | Pyridone ring N-H stretching |
| C-H stretch (aromatic) | 3050-2950 | Aromatic C-H stretching |
| C≡N stretch | 2230-2210 | Nitrile group stretching |
| C=O stretch | 1680-1660 | Pyridone carbonyl stretching |
| C=C/C=N stretch | 1600-1450 | Aromatic ring skeletal vibrations |
Structure-Property Relationship Studies
Structure-property relationship studies for this compound investigate how its molecular structure influences its electronic properties and, by extension, its reactivity. Computational methods are pivotal in this area, providing insights into the distribution of electrons and the energies of molecular orbitals.
The electronic properties of naphthyridine derivatives are of significant interest due to their wide range of biological activities. nih.govmdpi.com Theoretical calculations, such as semi-empirical methods, have been employed to understand the relative stabilities of different isomers and their interactions with solvents. nih.gov
Molecular Orbital Analysis:
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the reactivity of a molecule.
HOMO: The energy and localization of the HOMO indicate the molecule's ability to donate electrons. Regions of the molecule with a high HOMO density are susceptible to electrophilic attack.
LUMO: The energy and localization of the LUMO reflect the molecule's ability to accept electrons. Areas with a high LUMO density are prone to nucleophilic attack.
The energy gap between the HOMO and LUMO is a crucial parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, the electron-withdrawing nature of the nitrile and carbonyl groups is expected to lower the energy of the LUMO, potentially making the molecule a good electron acceptor.
Electrostatic Potential Mapping:
An electrostatic potential (ESP) map illustrates the charge distribution within a molecule. For this compound, the ESP map would likely show negative potential (red regions) around the electronegative oxygen and nitrogen atoms of the carbonyl, nitrile, and pyridine (B92270) rings, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly the N-H proton. These maps are valuable for predicting non-covalent interactions, such as hydrogen bonding. nih.gov
The reactivity and potential for the development of derivatives of the 1,6-naphthyridine nucleus have been a subject of interest, leading to the synthesis of various novel compounds. mdpi.com Structure-activity relationship studies on related naphthyridine derivatives have been conducted to understand the impact of different substituents on their biological properties. nih.gov
Applications of 2 Oxo 1h 1,6 Naphthyridine 7 Carbonitrile As a Chemical Scaffold and Building Block
Role in Heterocyclic Synthesis as a Privileged Structure
The concept of a "privileged structure" refers to a molecular framework that can serve as a ligand for multiple, distinct biological receptors or enzymes through carefully planned structural modifications. nih.gov The 1,6-naphthyridin-2(1H)-one nucleus, to which 2-oxo-1H-1,6-naphthyridine-7-carbonitrile belongs, is considered one such privileged scaffold. nih.gov This assertion is supported by the vast number of compounds containing this core structure that have been synthesized and investigated. A search of chemical databases reveals the existence of over 17,000 distinct compounds featuring the 1,6-naphthyridin-2(1H)-one framework, highlighting the intense and sustained interest from the scientific community. nih.govmdpi.com
The utility of this scaffold stems from its combination of a rigid bicyclic core, which helps to properly orient substituents in three-dimensional space, and the presence of multiple sites for functionalization. The lactam moiety (N-H and C=O groups) and the cyano group (C≡N) are particularly important as they can participate in various chemical transformations or act as key interaction points in biological systems. The ability to generate large libraries of diverse molecules from this single core makes it an exceptionally valuable tool in fields like medicinal chemistry for the discovery of new lead compounds. nih.gov
Construction of Fused and Spiro-Ring Systems (e.g., pyridazino[5,4,3-de]nih.govchemrxiv.orgnaphthyridines)
The inherent reactivity of the this compound scaffold makes it an excellent starting point for the synthesis of more elaborate polycyclic systems. researchgate.net Chemists utilize its structure to build additional rings, leading to the formation of fused and spirocyclic architectures. Fused heterocycles, where two or more rings share a common bond, are of significant interest in materials science and pharmaceutical chemistry due to their unique structural and electronic properties. researchgate.net
A notable example is the synthesis of pyridazino[5,4,3-de] nih.govchemrxiv.orgnaphthyridine derivatives. researchgate.net These complex fused systems can be constructed through multi-component reactions involving precursors that build upon the naphthyridine core. The reaction often proceeds through a mechanism where the nitrile group and an adjacent reactive site on the naphthyridine ring participate in a cyclization cascade to form the new pyridazine (B1198779) ring.
The construction of fused and spiro-ring systems is a testament to the compound's role as a versatile building block. The table below summarizes various types of polycyclic systems that can be accessed from naphthyridine and related heterocyclic precursors.
| Parent Scaffold | Reaction Type | Resulting Fused/Spiro System | Significance |
| Naphthyridine Derivative | Multi-component Reaction / Cyclization | Pyridazino[5,4,3-de] nih.govchemrxiv.orgnaphthyridines researchgate.net | Creation of complex, multi-ring nitrogen heterocycles. |
| 5H-Chromeno[2,3-b]pyridines | Intermolecular Oxidative Cyclization | Benzo[b]chromeno[4,3,2-de] nih.govchemrxiv.orgnaphthyridines researchgate.net | Synthesis of rigid, planar structures with potential electronic applications. |
| Thienopyridine Precursor | Cyclocondensation | Thieno[2,3-c] researchgate.netmdpi.comnaphthyridinones arkat-usa.org | Access to sulfur-containing fused naphthyridine analogues. |
| Naphthyridine Precursor | Cyclocondensation with Hydrazine | Pyrazolo[3,4-c] researchgate.netmdpi.comnaphthyridines arkat-usa.org | Formation of fused systems containing a pyrazole (B372694) ring. |
| Steroidal Ketones | Cyclization with Heterocyclic Reagents | Spiro heterocyclic steroids beilstein-journals.org | Merging of heterocyclic chemistry with natural product scaffolds. |
Integration into Complex Molecular Architectures
The functional groups of this compound provide multiple handles for its incorporation into larger and more complex molecular designs. The lactam nitrogen can be alkylated or arylated, allowing for the attachment of various side chains. mdpi.com The carbonyl oxygen and the nitrile nitrogen can act as hydrogen bond acceptors, while the N-H group is a hydrogen bond donor.
Furthermore, the pyridine (B92270) ring of the naphthyridine system can be subjected to various transformations. For instance, nucleophilic aromatic substitution reactions can be employed to introduce new functional groups onto the ring, displacing suitable leaving groups. The nitrile group itself is a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up a plethora of subsequent derivatization possibilities. These transformations enable chemists to seamlessly integrate the rigid naphthyridine core into diverse and complex molecular frameworks, ranging from macrocycles to dendritic structures.
Potential in Advanced Materials Science
While the primary focus of research on 1,6-naphthyridin-2-ones has been in medicinal chemistry, their inherent structural and electronic properties suggest potential for applications in advanced materials science. nih.gov Naphthyridine derivatives are noted for their rigid and planar structures, which can facilitate π-π stacking interactions. researchgate.net This property is highly desirable for the creation of organic semiconductors and luminescent materials.
Fused polycyclic aromatic systems, including those derived from naphthyridines, are crucial in the development of organic light-emitting diodes (OLEDs). researchgate.net The rigid geometry of these molecules helps to minimize non-radiative energy losses, which can lead to higher efficiency in light-emitting devices. The extended π-conjugated system of the naphthyridine core, which can be further extended by the addition of fused rings or other chromophores, is essential for tuning the electronic and photophysical properties of the material. Although specific material performance data for this compound itself is not widely reported, its characteristics as a rigid, planar, and electronically tunable scaffold make it a promising candidate for further investigation in materials science.
Supramolecular Chemistry Applications
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The structure of this compound is well-suited for applications in this field. The molecule possesses several features that can direct self-assembly processes:
Hydrogen Bonding: The lactam functionality contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This allows for the formation of predictable and robust hydrogen-bonded networks, such as tapes or rosettes, which are fundamental motifs in supramolecular assembly.
π-π Stacking: The aromatic, electron-deficient pyridine ring fused to the pyridone ring creates a planar surface capable of engaging in π-π stacking interactions with other aromatic molecules.
Dipole-Dipole Interactions: The polar lactam and nitrile groups introduce significant dipole moments into the molecule, which can influence molecular packing in the solid state.
These non-covalent interactions can be exploited to construct well-defined, higher-order structures like liquid crystals, gels, or molecular capsules. The ability to form predictable intermolecular connections makes this scaffold a valuable component for designing complex supramolecular architectures.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
Current synthetic strategies for naphthyridine derivatives often rely on multi-step procedures. Future research should prioritize the development of more efficient and environmentally benign methods for synthesizing 2-oxo-1H-1,6-naphthyridine-7-carbonitrile.
Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for constructing complex molecules like naphthyridines in a single step from simple precursors, enhancing atom economy and efficiency. rsc.orgnih.gov Future work could focus on designing a one-pot MCR that combines readily available starting materials to assemble the this compound core. This approach would involve key bond-forming steps such as Knoevenagel condensation, Michael addition, and intramolecular cyclization. rsc.org
Green Chemistry Approaches: Emphasis should be placed on sustainable methodologies. This includes the use of water as a solvent, which is an eco-friendly and cost-effective alternative to volatile organic solvents. researchgate.net Additionally, the development and application of reusable catalysts, such as magnetic nanoparticles (e.g., SiO2/Fe3O4), could simplify product purification and reduce chemical waste. tandfonline.comnih.gov Research into catalytic systems that can be easily recovered and reused for multiple reaction cycles is a crucial avenue. figshare.com
Flow Chemistry: Continuous flow synthesis offers advantages over traditional batch processing, including improved safety, scalability, and reaction control. Applying flow chemistry to the synthesis of this compound could lead to higher yields, shorter reaction times, and more consistent product quality.
Exploration of Underutilized Reactivity Pathways
The reactivity of the this compound scaffold is not fully explored. The presence of a pyridone ring, a cyano group, and multiple C-H bonds offers significant potential for novel functionalization.
C-H Functionalization: Direct C-H activation and functionalization represent a highly atom-economical approach to modifying the naphthyridine core. Future studies could investigate transition-metal-catalyzed C-H arylation, alkylation, or amination at various positions on the ring system to generate novel analogs.
Transformations of the Nitrile Group: The 7-carbonitrile group is a versatile functional handle. Research should explore its conversion into other key functional groups, such as amides, carboxylic acids, tetrazoles, or amidines. These transformations would provide access to a wide range of derivatives with potentially different chemical and biological properties.
Cycloaddition Reactions: The electron-deficient nature of the pyridine (B92270) ring fused to the pyridone suggests potential for participation in cycloaddition reactions. Investigating Diels-Alder or other cycloaddition pathways could lead to the synthesis of complex, polycyclic structures built upon the naphthyridine framework.
Nucleophilic and Electrophilic Substitutions: A systematic study of nucleophilic and electrophilic substitution reactions would provide a deeper understanding of the scaffold's electronic properties and reactivity patterns. This includes exploring halogenation, nitration, and reactions with various nucleophiles to map the regioselectivity of such transformations. nih.gov
Advanced Mechanistic Investigations
A thorough understanding of the reaction mechanisms underlying the synthesis and reactivity of this compound is essential for optimizing existing methods and designing new ones.
Computational Modeling: Density Functional Theory (DFT) calculations and other computational methods can be employed to model reaction pathways. These studies can elucidate transition states, reaction intermediates, and activation energies, providing valuable insights into the mechanisms of both the formation of the naphthyridine ring and its subsequent functionalization.
Kinetic Studies: Experimental kinetic analysis of key synthetic steps can help identify rate-determining steps and the influence of various parameters (catalyst, solvent, temperature) on reaction outcomes.
Spectroscopic Analysis of Intermediates: Utilizing advanced spectroscopic techniques, such as in-situ IR or NMR spectroscopy, could enable the detection and characterization of transient intermediates in the synthetic pathways, confirming proposed mechanisms. tandfonline.com A deeper understanding of the reaction pathways allows for the rational design of new strategies to improve selectivity and yield. rsc.org
Design and Synthesis of Chemically Diverse Analogs for Structure-Reactivity Studies
Creating a library of analogs based on the this compound scaffold is crucial for establishing comprehensive structure-reactivity relationships (SRR).
Systematic Substitution: Future work should involve the systematic introduction of a wide variety of substituents at accessible positions on the naphthyridine core (e.g., N1, C3, C4, C5, C8). This would include varying electronic properties (electron-donating and electron-withdrawing groups) and steric bulk.
Scaffold Hopping and Ring Modification: Research could also explore modifications to the core bicyclic structure itself, such as the synthesis of benzo-fused analogs or the introduction of additional heterocyclic rings. mdpi.com For instance, the synthesis of dibenzo[c,h] tandfonline.comjrfglobal.comnaphthyridines has been explored to understand the forces that stabilize molecular complexes. nih.gov
Reactivity Profiling: Each synthesized analog should be subjected to a panel of standardized reactions to quantify how structural modifications influence chemical reactivity, stability, and other physicochemical properties like solubility and electronic absorption/emission.
Application of Machine Learning and AI in Synthetic Design for Naphthyridine Derivatives
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis. iscientific.org These tools can be applied to accelerate the development of synthetic routes and novel analogs of this compound.
Q & A
Basic: What are the established synthetic routes for 2-oxo-1H-1,6-naphthyridine-7-carbonitrile, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis of this compound derivatives typically involves cyclization reactions. For example, phosphoric acid (H₃PO₄) at elevated temperatures (130°C) can facilitate cyclization of precursors like 3-acetyl-2-dicyanomethylene-pyridine derivatives . Optimization may include:
- Temperature control : Higher temperatures (130–150°C) improve cyclization efficiency but may require inert atmospheres to prevent decomposition.
- Catalyst screening : Acidic or basic catalysts (e.g., NaOH) can enhance specific steps, such as hydrolysis of nitriles to carboxylic acids .
- Solvent selection : Polar aprotic solvents (e.g., dioxane) improve solubility of intermediates, as seen in hydrazine substitution reactions .
Data Consideration : Monitor reaction progress via TLC or HPLC, and characterize intermediates using NMR to identify side products.
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents on the naphthyridine core. The nitrile (C≡N) and carbonyl (C=O) groups produce distinct signals at ~110–120 ppm (¹³C) and 160–170 ppm (C=O), respectively .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for verifying synthetic intermediates.
- X-ray Crystallography : Use programs like SHELXL for structure refinement. Single-crystal diffraction resolves tautomeric forms (e.g., lactam-lactim equilibria) .
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection monitors purity (>98%) and identifies UV-active impurities (λ = 250–300 nm).
Basic: How can common impurities in this compound synthesis be identified and mitigated?
Methodological Answer:
- Impurity Profiling : Common impurities include uncyclized precursors or regioisomers. Use preparative TLC or column chromatography for isolation, followed by NMR/MS analysis .
- Mitigation Strategies :
Basic: What solvent systems are recommended for solubility and formulation studies of this compound?
Methodological Answer:
- Solubility Screening : Test dimethyl sulfoxide (DMSO) for stock solutions, followed by dilution in aqueous buffers (pH 7.4) for biological assays.
- Formulation : For fluorescent probes (as in coumarin analogs), use biocompatible solvents like PEG-400 or cyclodextrin-based carriers to enhance aqueous stability .
Advanced: How can X-ray crystallography resolve tautomeric ambiguity in 2-oxo-1H,6-naphthyridine derivatives?
Methodological Answer:
- Data Collection : Use SHELX programs (SHELXD/SHELXE) for phase determination and SHELXL for refinement. High-resolution data (≤1.0 Å) are critical for distinguishing lactam (N-H) vs. lactim (O-H) tautomers .
- Hydrogen Bonding Analysis : Map intermolecular interactions (e.g., N-H···O=C) to confirm dominant tautomeric forms in the solid state.
Advanced: What computational methods predict the electronic properties and reactivity of 2-oxo-1H,6-naphthyridine-7-carbonitrile?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to compute HOMO-LUMO gaps, electrostatic potentials, and nucleophilic/electrophilic sites. Compare with experimental UV-Vis spectra for validation.
- Molecular Docking : For biological studies, dock the compound into target proteins (e.g., kinases) using AutoDock Vina, focusing on nitrile and carbonyl interactions.
Advanced: How should researchers address contradictory data in reported biological activities of 2-oxo-1H,6-naphthyridine derivatives?
Methodological Answer:
- Meta-Analysis Framework :
- Variable Control : Standardize assay conditions (e.g., cell lines, compound concentrations) across studies.
- Mediation Analysis : Apply structural equation modeling (SEM) to test if confounding variables (e.g., solubility, metabolic stability) explain discrepancies .
- Longitudinal Studies : Track time-dependent effects (e.g., 1-week vs. 1-year exposure) to differentiate acute vs. chronic outcomes .
Advanced: What strategies optimize 2-oxo-1H,6-naphthyridine-7-carbonitrile for selective fluorescence labeling in live-cell imaging?
Methodological Answer:
- Structural Modification : Introduce electron-donating groups (e.g., -OH, -NH₂) at the 7-position to red-shift emission wavelengths .
- Validation : Co-stain with organelle-specific dyes (e.g., DAPI for nuclei) and quantify colocalization via confocal microscopy.
Advanced: How can stability studies under physiological conditions inform the design of 2-oxo-1H,6-naphthyridine-based prodrugs?
Methodological Answer:
- Hydrolytic Stability : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via LC-MS. Protect labile groups (e.g., nitrile) with PEGylation .
- Enzymatic Activation : Test esterase-mediated cleavage of prodrugs by spiking human plasma and analyzing metabolites.
Advanced: What green chemistry approaches improve the sustainability of 2-oxo-1H,6-naphthyridine-7-carbonitrile synthesis?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
